![molecular formula C19H19N5O2S2 B2354190 2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034254-39-0](/img/structure/B2354190.png)
2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a useful research compound. Its molecular formula is C19H19N5O2S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures closely related to the query molecule have been synthesized and evaluated for their biological activities. For example, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a] benzimidazole derivatives has been documented, showing potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes, as well as significant inhibitory effects on LPS-stimulated NO generation. These compounds also demonstrated strong cytotoxicity against various cancer cell lines, indicating their potential as multipotent compounds with promising biological activities (H. Abdel‐Aziz, N. Hamdy, A. Gamal-Eldeen, & I. Fakhr, 2011).
Antituberculosis and Cytotoxicity Studies
3-Heteroarylthioquinoline derivatives, structurally similar to the query molecule, have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv (MTB). Certain derivatives displayed potent activity against MTB, with minimal cytotoxic effects against mouse fibroblasts, highlighting their potential as antituberculosis agents (Selvam Chitra et al., 2011).
Synthesis of Heterocycles as Anticancer Agents
The chemistry of new dimethyl-benzo,-1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives has been explored, revealing their anticancer properties. These compounds, by virtue of their structural motifs, which share similarities with the query molecule, have shown promising anticancer activities, suggesting a potential area of application for the query molecule in cancer research (A. Abu‐Hashem & A. Aly, 2017).
Carbonylative Synthesis of Heterocycles
Palladium-catalyzed carbonylative multicomponent synthesis has been applied to produce functionalized benzimidazothiazoles. This method emphasizes the versatility of similar compounds in synthesizing heterocyclic compounds with potential pharmacological activities, demonstrating an innovative approach to chemical synthesis that could be relevant for the query molecule (Lucia Veltri et al., 2016).
Antibacterial and Antifungal Activities
Derivatives of thiadiazoles and azetidinones from chalcone, which share functional groups with the query molecule, have been synthesized and evaluated for their antibacterial and antifungal activities. This research signifies the potential of such compounds in developing new antimicrobial agents, indicating possible research applications of the query molecule in the field of infectious diseases (N. Patel & Minesh D. Patel, 2017).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c25-17(12-27-19-22-14-3-1-2-4-16(14)28-19)24-10-13-9-20-18(21-15(13)11-24)23-5-7-26-8-6-23/h1-4,9H,5-8,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDYMZZVIYFJAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

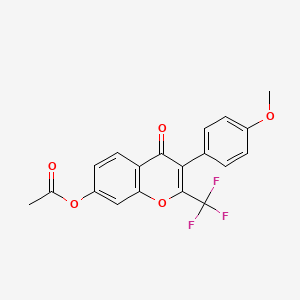
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)
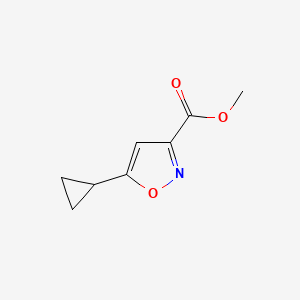
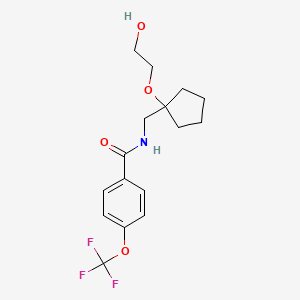
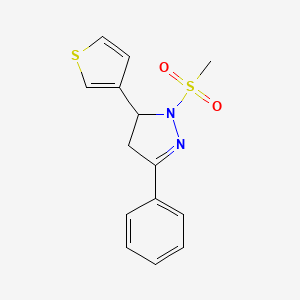
![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2354117.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine](/img/structure/B2354118.png)
![Methyl 3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2354119.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)
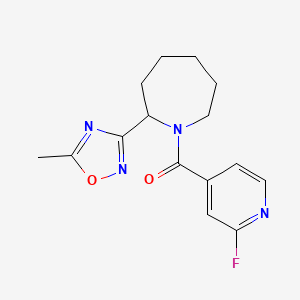
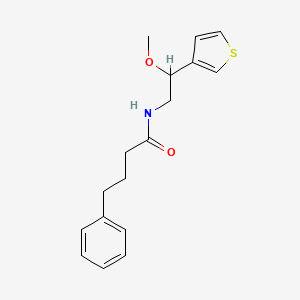
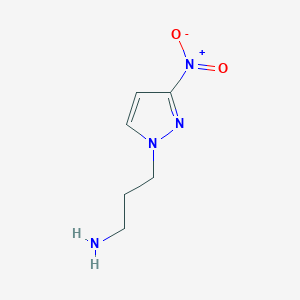
![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)